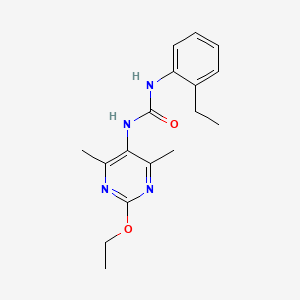

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

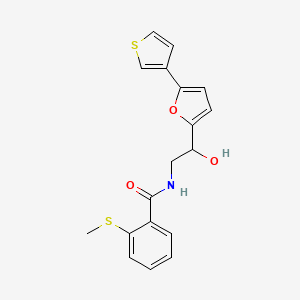

The compound 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea is a derivative of urea with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds with urea linkages and substituted pyrimidine rings have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity, indicating the relevance of such structures in medicinal chemistry.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. Although the exact synthesis of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea is not detailed in the provided papers, paper describes a structure-based design approach for synthesizing a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. This suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the substituents on the pyrimidine ring and the phenyl group.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. Paper presents the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which was characterized by various spectroscopic methods and single-crystal X-ray diffraction. This indicates that the molecular structure of urea derivatives can be extensively characterized to understand their conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea, but the presence of an ethoxy group and a substituted phenyl group suggests potential sites for further chemical modifications, which could be used to fine-tune the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical application. Paper discusses the vibrational spectra and molecular electrostatic potential of a tetrahydropyrimidine-2,4-dione derivative, which provides insights into the electronic properties of the molecule. These properties are relevant for understanding the behavior of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea in different environments and could influence its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Directed Lithiation and Substitution Reactions

The directed lithiation of urea derivatives enables the functionalization at specific sites of the molecule. This process has been studied for the synthesis of substituted products, showcasing the utility of urea derivatives in organic synthesis. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, followed by reactions with various electrophiles to yield high yields of substituted products, demonstrating the versatility of urea derivatives in chemical synthesis (Smith et al., 2013).

Lossen Rearrangement for Synthesis of Ureas

The Lossen rearrangement, facilitated by specific reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, provides a pathway for synthesizing ureas from carboxylic acids. This method offers a single-pot, racemization-free synthesis of hydroxamic acids and ureas, highlighting an efficient and environmentally friendly approach to urea synthesis (Thalluri et al., 2014).

Hydrogen Bonding in Ureidopyrimidones

The study of ureidopyrimidones reveals strong dimerization through quadruple hydrogen bonding, illustrating the potential of these compounds in supramolecular chemistry. Such properties are essential for designing molecular assemblies and materials with specific functions (Beijer et al., 1998).

Catalysis and Synthesis of Pyrimidinones

The catalysis by strong acidic ion-exchange membranes has been employed to synthesize dihydropyrimidinones, showing high yields under optimized conditions. This process underscores the importance of catalysis in the efficient synthesis of pyrimidine derivatives, which are crucial in various chemical and pharmaceutical applications (Shu-jing, 2004).

Tetraazabarbaralanes and Pyrimidine Synthesis

The transformation of urea derivatives into tetraazabarbaralanes through specific reactions highlights another facet of the scientific research applications of these compounds. Such transformations are pivotal for exploring new chemical structures and their potential applications in material science and chemistry (Gompper et al., 1988).

properties

IUPAC Name |

1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-13-9-7-8-10-14(13)20-16(22)21-15-11(3)18-17(23-6-2)19-12(15)4/h7-10H,5-6H2,1-4H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLPILTPKIGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

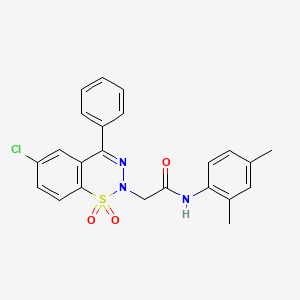

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)